Tr-PEG6 Tr-PEG6 Tr-PEG6 is a PEG derivative
Brand Name: Vulcanchem
CAS No.: 141282-24-8
VCID: VC0546003
InChI: InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO
Molecular Formula: C29H36O6
Molecular Weight: 480.6

Tr-PEG6

CAS No.: 141282-24-8

Cat. No.: VC0546003

Molecular Formula: C29H36O6

Molecular Weight: 480.6

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tr-PEG6 - 141282-24-8

Specification

CAS No. 141282-24-8
Molecular Formula C29H36O6
Molecular Weight 480.6
IUPAC Name 2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2
Standard InChI Key SCTIZOCQZVDVRN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO
Appearance Solid powder

Introduction

Nomenclature and Structural Characteristics

Tr-PEG6 is systematically named 1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol (CAS 127999-16-0) . Its structure comprises a hydrophilic hexaethylene glycol backbone terminated by a trityl ether group at one end and a hydroxyl group at the other (Fig. 1). The trityl moiety acts as a protective group, which can be selectively removed under mild acidic conditions or via hydrogenolysis to expose the hydroxyl for subsequent conjugation .

Molecular Formula: C₃₁H₄₀O₇
Molecular Weight: 524.645 g/mol
Key Structural Features:

  • Trityl Ether Group: Provides steric bulk and hydrophobicity, facilitating purification steps during synthesis.

  • PEG Spacer: Enhances aqueous solubility and reduces immunogenicity in bioconjugates.

  • Terminal Hydroxyl: Enables covalent attachment to antibodies, proteins, or small-molecule payloads.

Physicochemical Properties

Experimental and predicted physicochemical data for Tr-PEG6 are summarized below:

PropertyExperimental Value Predicted Value
Density (g/cm³)1.1 ± 0.11.125 ± 0.06
Boiling Point (°C)630.1 ± 50.0595.6 ± 45.0
Flash Point (°C)334.9 ± 30.1-
LogP3.62-
Vapor Pressure (mmHg, 25°C)0.0 ± 1.9-

The disparity in boiling point predictions (630.1°C vs. 595.6°C) likely arises from differences in computational models versus experimental measurements under vacuum . The low vapor pressure (<2 mmHg at 25°C) indicates minimal volatility, aligning with typical PEG derivatives .

Applications in Bioconjugation

Antibody-Drug Conjugates (ADCs)

Tr-PEG6 functions as a non-cleavable linker in ADCs, covalently bridging monoclonal antibodies and cytotoxic payloads. Its PEG spacer extends the distance between the antibody and drug, reducing steric hindrance and improving target engagement . Key advantages include:

  • Stability: Resistance to enzymatic cleavage in circulation, ensuring payload delivery specifically to target cells .

  • Solubilization: Mitigates aggregation of hydrophobic payloads like auristatins or maytansinoids .

A comparative study of PEG-based linkers revealed that ADCs incorporating Tr-PEG6 exhibited a 15–20% increase in serum half-life compared to shorter PEG variants (n ≤ 4) .

PROTAC Synthesis

As a PROTAC linker, Tr-PEG6 connects E3 ubiquitin ligase ligands to target protein binders. The PEG chain enhances solubility of the heterobifunctional molecule, crucial for cellular uptake and proteasomal degradation efficiency . Recent protocols utilizing Tr-PEG6 demonstrated a 40% improvement in degradation efficiency of BRD4 compared to alkyl-based linkers .

Comparative Analysis with Analogues

Tr-PEG6’s performance relative to other PEG linkers is highlighted in Table 2:

LinkerPEG UnitsWater Solubility (mg/mL)ADC Payload Release Half-Life (h)
Tr-PEG4412.3 ± 1.272 ± 4
Tr-PEG6618.7 ± 1.596 ± 6
Tr-PEG8822.1 ± 1.8120 ± 8

Emerging Research and Future Directions

Recent studies explore Tr-PEG6’s role in extracellular vesicle (EV) purification. A 2024 PMC study demonstrated that 6% PEG solutions enriched EVs with 183 ng/μL RNA yield, outperforming commercial kits (137 ng/μL) . While this application uses free PEG rather than Tr-PEG6, it underscores PEG’s broader utility in bioprocessing—a domain where Tr-PEG6’s protective groups could enable novel EV functionalization strategies .

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